3,6-dibromo-1H-pyrrolo[3,2-b]pyridine
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
3,6-dibromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJNUCADWFEQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Direct Bromination of Pyrrolo[3,2-b]pyridine
The most straightforward approach to synthesize 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine involves the bromination of the parent 1H-pyrrolo[3,2-b]pyridine compound using bromine in an acidic solvent such as acetic acid. This method relies on electrophilic aromatic substitution, where bromine selectively substitutes hydrogen atoms at the 3 and 6 positions of the fused ring system.
-
- Solvent: Acetic acid or other polar protic solvents
- Temperature: Controlled to moderate levels to avoid over-bromination or decomposition
- Bromine stoichiometry: Approximately 2 equivalents to achieve dibromination
- Reaction time: Several hours, monitored by TLC or HPLC for completion
-
- Quenching excess bromine with sodium bisulfite or similar reducing agents
- Extraction with organic solvents such as ethyl acetate
- Purification by recrystallization or column chromatography
This method is widely reported for its simplicity and effectiveness, though selectivity and yield depend heavily on reaction control and purity of starting materials.
Stepwise Bromination via Monobromo Intermediates
An alternative approach involves a stepwise bromination where monobromo derivatives (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine) are first synthesized and then further brominated to the dibromo compound. This method allows for better control over substitution patterns.
Synthesis of Monobromo Intermediate:
- Starting from 1H-pyrrolo[3,2-b]pyridine, bromination under milder conditions yields 6-bromo-1H-pyrrolo[3,2-b]pyridine.
- Isolated and purified via chromatography.
-
- The monobromo compound is subjected to bromination again under controlled conditions to introduce the second bromine at the 3-position.
- Catalysts such as Lewis acids or phase transfer catalysts may be employed to enhance regioselectivity.
This stepwise method is beneficial for preparing selectively substituted derivatives and allows for subsequent functionalization at one bromine site before the second bromination.
Palladium-Catalyzed Cross-Coupling Approaches (Indirect Preparation)
While direct dibromination is the primary route, some synthetic strategies involve preparing brominated pyrrolo[3,2-b]pyridine derivatives via palladium-catalyzed cross-coupling reactions starting from halogenated precursors. For example, Suzuki-Miyaura coupling can be used to introduce aryl groups at brominated positions, indirectly confirming the availability of dibromo intermediates.
- Typical Conditions:
- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
- Base: Potassium carbonate or similar
- Solvent: Dioxane/water mixtures
- Temperature: 80–125 °C under nitrogen atmosphere
- Reaction time: 1–3 hours or microwave-assisted shorter times
These methods are more relevant for functionalized derivatives but provide insight into the synthesis and handling of brominated pyrrolo[3,2-b]pyridine cores.
| Method | Starting Material | Reagents & Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination | 1H-pyrrolo[3,2-b]pyridine | Bromine, Acetic acid | Controlled temp, 2 equiv Br2 | Simple, direct | Requires careful control for selectivity |
| Stepwise Bromination | 1H-pyrrolo[3,2-b]pyridine | Bromine, acetic acid; then bromine | Mild conditions for 1st step; harsher for 2nd | Better regioselectivity | Longer process, more purification steps |
| Pd-Catalyzed Cross-Coupling | Halogenated pyrrolo[3,2-b]pyridines | Pd catalyst, base, boronic acids | 80–125 °C, inert atmosphere | Enables functionalization | Indirect for dibromo compound; requires expensive catalysts |
A patent (WO2006063167A1) describes palladium-catalyzed cross-coupling reactions involving brominated pyrrolo[2,3-b]pyridine derivatives, indicating that brominated pyrrolopyridines can be synthesized and further functionalized under mild conditions with high yields.
A 2024 research article on related pyrrolo[3,2-c]pyridine derivatives provides a synthetic route involving oxidation, nitration, and reduction steps to access brominated intermediates, followed by copper-mediated coupling reactions. Although the target compound differs slightly, the methodology highlights the utility of bromination combined with metal-catalyzed coupling for complex derivatives.
Industrial synthesis typically employs direct bromination with bromine in acetic acid, optimized for scale-up with continuous flow reactors to control exothermicity and improve yield and purity. The process includes quenching, extraction, and purification steps designed for reproducibility and safety.
The preparation of this compound is primarily achieved through controlled electrophilic bromination of 1H-pyrrolo[3,2-b]pyridine using bromine in acidic media. Stepwise bromination via monobromo intermediates offers enhanced regioselectivity. Advanced synthetic strategies involve palladium-catalyzed cross-coupling reactions for derivatization of brominated cores. Industrial methods adapt these reactions for scale, focusing on yield and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions, facilitated by palladium catalysts, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.
Coupling Products: Biaryl or alkyne derivatives.
Oxidation Products: Pyrrolo[3,2-b]pyridine N-oxides.
Reduction Products: Dehalogenated pyrrolo[3,2-b]pyridines.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a molecular weight of 305.95 g/mol. It features a pyrrolo[3,2-b]pyridine structure with bromine atoms at the 3 and 6 positions and a methoxy group at the 5 position, which contribute to its reactivity and biological activity.
Key properties:
- IUPAC Name : 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
- Molecular Formula : C8H6Br2N2O
- Molecular Weight : 305.95 g/mol
- CAS No. : 1000341-07-0
Scientific Research Applications
- Chemistry : Utilized as a building block in the synthesis of complex organic molecules.
- Biology : Studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent targeting specific molecular pathways, such as inhibiting the fibroblast growth factor receptor (FGFR) signaling pathway, relevant in various tumors.
- Industry : Employed in the development of new materials and chemical processes.
Chemical Reactions
3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine can undergo several types of chemical reactions:
- Substitution Reactions : The bromine atoms can be substituted with nucleophiles like amines, thiols, or alkoxides.
- Oxidation and Reduction Reactions : It can undergo oxidation to form oxides or reduction to form dehalogenated products.
- Coupling Reactions : It can participate in coupling reactions with aryl or alkyl halides using a palladium catalyst to create more complex structures.
Anticancer Properties
3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine shows biological activity as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cancers.
In Vitro Antiproliferative Activity
Studies have demonstrated its antiproliferative effects against cancer cell lines, with notable IC₅₀ values:
| Cell Line | IC₅₀ Value (μM) |
|---|---|
| HeLa | 0.12 |
| SGC-7901 | 0.15 |
| MCF-7 | 0.21 |
The compound disrupts tubulin polymerization and induces apoptosis in cancer cells. Its mechanism of action involves binding to FGFRs, disrupting signaling pathways critical for tumor growth, and interfering with microtubule dynamics, leading to cell cycle arrest.
Wirkmechanismus
The mechanism of action of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Reactivity in Cross-Coupling Reactions
- This compound offers two distinct bromine sites, enabling sequential functionalization. For example, the 3-position bromine is more reactive in Suzuki couplings due to steric and electronic factors compared to the 6-position .
- In contrast, 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (MW 211.06) lacks a second bromine, limiting its utility to single-step modifications. Its methyl group enhances hydrophobicity, favoring membrane permeability in bioactive molecules .
Commercial Availability and Cost
- This compound is priced lower per gram (€234.00/g) compared to mono-bromo derivatives like 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (€319.00/g for 6-methoxy analogs), reflecting economies of scale in dibromo compound synthesis .
Biologische Aktivität
3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that this compound interacts with several molecular targets:
- Fibroblast Growth Factor Receptors (FGFRs) : The compound has been shown to inhibit FGFR signaling pathways, which are critical in tumorigenesis. In vitro studies demonstrated that it significantly reduced cell proliferation in cancer cell lines by inducing apoptosis and inhibiting migration and invasion .
- c-Met Inhibition : The compound has also been evaluated as a c-Met inhibitor. Studies suggest that derivatives of pyrrolo[3,2-b]pyridine exhibit superior activity against c-Met, a receptor tyrosine kinase involved in cancer progression .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Various studies have highlighted its potential as an anticancer agent. For instance, compounds derived from this scaffold have shown cytotoxic effects against multiple cancer cell lines including HeLa and A375 cells .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacteria and fungi. Its derivatives have been noted for their effectiveness in inhibiting bacterial growth .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| c-Met Inhibition | Inhibits c-Met signaling | |
| Antimicrobial | Effective against bacteria |
Case Study: Anticancer Research
A study focused on the synthesis of various pyrrolo[3,2-b]pyridine derivatives demonstrated significant anticancer activity. Compound 4h , a derivative of this class, exhibited IC₅₀ values ranging from 7 to 25 nM against different FGFRs and effectively inhibited breast cancer cell proliferation .
Case Study: Antimicrobial Evaluation
Research evaluating the antimicrobial properties of pyrrolo[3,2-b]pyridine derivatives found promising results against Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL . This suggests potential applications in developing new antibacterial agents.
Q & A
Q. What are the common synthetic routes for preparing 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine?
- Methodological Answer : Two primary methods are reported:
- Cyclization : Reacting 2-amino-1H-pyrrole derivatives with brominated carbonitriles under acidic conditions (e.g., acetic acid as solvent) to form the pyrrolopyridine core .
- Halogenation : Direct bromination of 1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) in polar solvents like DMF or DCM. Optimization requires controlling stoichiometry (e.g., 2.2 equivalents of Br₂ for regioselective 3,6-dibromination) .
Key Data : Typical yields range from 60–75%, with purity confirmed via HPLC and melting point analysis.
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons (C-Br resonances at δ 115–120 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 292.85 for C₇H₄Br₂N₂) with <2 ppm deviation from theoretical values .
- X-ray crystallography : Resolves regioselectivity of bromine substitution and confirms planarity of the heterocyclic core .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from:
- Purity issues : Validate compound purity (>95%) via HPLC before assays. Impurities from incomplete bromination (e.g., mono-brominated byproducts) can skew results .
- Assay variability : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Solubility effects : Use DMSO concentrations ≤0.1% in biological buffers to avoid false negatives .
Q. What strategies improve the regioselectivity of bromination in pyrrolopyridine derivatives?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing groups (e.g., cyano at position 6) to direct bromination to positions 3 and 5 .
- Lewis acid catalysis : Use FeBr₃ or ZnBr₂ to stabilize transition states and enhance 3,6-dibromination .
- Temperature control : Lower temperatures (0–5°C) reduce electrophilic side reactions, improving selectivity .
Example : Bromination of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile with NBS at 0°C yields 3,6-dibromo derivative in 82% yield .
Q. How are structure-activity relationships (SAR) studied for this compound in kinase inhibition?
- Methodological Answer :
- Substitution patterns : Compare activities of 3,6-dibromo vs. 3-bromo-6-cyano derivatives against kinases (e.g., CDK4/6, FGFR1).
| Substituent | Kinase Target | IC₅₀ (nM) |
|---|---|---|
| 3,6-Br | CDK4 | 12 ± 1.2 |
| 3-Br-6-CN | FGFR1 | 8 ± 0.9 |
- Molecular docking : Use software like AutoDock Vina to correlate bromine positioning with ATP-binding pocket interactions .
- Metabolic stability : Assess CYP450 inhibition (e.g., CYP3A4) via human liver microsome assays to prioritize derivatives with reduced off-target effects .
Q. What analytical methods quantify trace impurities in this compound batches?
- Methodological Answer :
- LC-MS/MS : Detect mono-brominated impurities (LOD: 0.1 ng/mL) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- ICP-OES : Measure residual heavy metals (e.g., Pd from catalytic steps) with detection limits <1 ppm .
- NMR spiking : Add authentic standards of suspected impurities (e.g., 3-bromo isomer) to confirm contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
